molecular formula C7H13N3 B2565954 ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine CAS No. 1493547-84-4

ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine

Cat. No.: B2565954
CAS No.: 1493547-84-4
M. Wt: 139.202
InChI Key: WKPWHYQARUMITO-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine is a secondary amine featuring a 1-methylimidazole ring linked via a methylene group to an ethyl-substituted nitrogen (Figure 1). This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active molecules . Its structure combines the electron-rich imidazole moiety with a flexible ethylamine chain, enabling interactions with biological targets or participation in further derivatization.

Properties

IUPAC Name

N-[(3-methylimidazol-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPWHYQARUMITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine typically involves the reaction of ethylamine with a suitable imidazole derivative. One common method involves the alkylation of 1-methyl-1H-imidazole-5-carbaldehyde with ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

Pharmaceutical Development

1. Antimicrobial Activity
Research indicates that compounds similar to ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine exhibit antimicrobial properties. For instance, studies have shown that derivatives of imidazole can effectively inhibit the growth of various bacteria and fungi. A synthesis study demonstrated that certain imidazole derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for this compound in developing new antimicrobial agents .

2. Cancer Research
this compound has been investigated for its role in cancer treatment. A case study involving BCL6 inhibitors highlighted the compound's potential in targeting specific cancer pathways, leading to the degradation of oncogenic proteins. This suggests that the compound may serve as a scaffold for designing novel anticancer therapeutics .

3. Drug Delivery Systems
The compound's solubility characteristics make it an attractive candidate for drug delivery applications. Its ability to form stable complexes with various drugs could enhance bioavailability and therapeutic efficacy, particularly in oral formulations.

Biochemistry Applications

1. Organic Buffers
this compound is utilized as an organic buffer in biochemical assays. Its buffering capacity helps maintain pH stability in biological experiments, which is crucial for enzyme activity and metabolic processes .

2. Enzyme Inhibition Studies
The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Understanding its binding affinity and mechanism of action can provide insights into its role in regulating biochemical processes.

Material Science Applications

1. Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or cross-linking agent in the synthesis of new materials. Its unique chemical properties allow for the development of polymers with enhanced mechanical strength and thermal stability .

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated significant inhibition against various pathogens, indicating potential as an antimicrobial agent .
Cancer TreatmentShowed effectiveness in targeting BCL6 proteins, suggesting a role in cancer therapy development .
Biochemical AssaysUtilized as an organic buffer to maintain pH stability during enzyme activity assessments .

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The imidazole ring is known to coordinate with metal ions, which can play a role in its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

N-Methyl-N-[(1-Methyl-1H-Imidazol-5-yl)Methyl]Amine
  • Structure : Replaces the ethyl group with a methyl substituent on the nitrogen.
  • Molecular Formula : C₆H₁₁N₃ (MW: 125.17 g/mol) .
  • Applications : Used as a precursor in kinase inhibitor synthesis .
(1-Methyl-1H-Imidazol-5-yl)Methylamine (SS-6951)
  • Molecular Formula : C₅H₉N₃ (MW: 111.15 g/mol) .
  • Properties : Higher polarity due to the primary amine group, favoring aqueous solubility.
  • Applications : Intermediate in heterocyclic chemistry and metal-organic frameworks .
Compound Molecular Formula Molecular Weight (g/mol) Amine Substituent Key Applications
Ethyl[(1-methyl...)amine C₇H₁₃N₃ 139.2 Ethyl Building block for drug synthesis
N-Methyl[(1-methyl...)amine C₆H₁₁N₃ 125.17 Methyl Kinase inhibitor intermediates
(1-Methyl...)methylamine C₅H₉N₃ 111.15 Hydrogen Heterocyclic chemistry

Complex Derivatives in Pharmacologically Active Compounds

Pilocarpine (PIL)
  • Structure : (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one, incorporating the ethyl-imidazole-methylamine moiety into a lactone ring .
  • Key Differences : The lactone ring introduces rigidity and chiral centers, critical for binding muscarinic acetylcholine receptors.
  • Applications : FDA-approved drug for glaucoma and xerostomia .
Sulfonamide Derivatives (21a and 21b)
  • Structure: N-(2-((4-Cyanophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide (21a) and its fluorinated analog (21b) .
  • Key Differences : Bulky sulfonamide and aryl groups enhance target specificity for farnesyltransferase inhibition.
  • Synthesis : Prepared via arylations of primary amines with fluorobenzonitriles, followed by chromatographic purification .
Compound Molecular Complexity Functional Groups Biological Activity
Ethyl[(1-methyl...)amine Low Secondary amine, imidazole Building block
Pilocarpine High Lactone, chiral centers Cholinergic agonist
Sulfonamide 21a Very high Sulfonamide, cyanoaryl Farnesyltransferase inhibitor

Nitro- and Aryl-Substituted Imidazole Amines

1-Methyl-4-Nitro-1H-Imidazol-5-Amine
  • Structure : Nitro group at position 4 of the imidazole ring .
  • Key Differences : Electron-withdrawing nitro group alters reactivity, favoring electrophilic substitution.
  • Applications : Intermediate in antitumor and antimicrobial agent synthesis .
Naamine A
  • Structure: N-3-[[2-Amino-4-[(4-methoxyphenyl)-methyl]-1-methyl-1H-imidazol-5-yl]-methyl]phenol .
  • Key Differences: Phenolic and methoxybenzyl groups enable antioxidant and cytotoxic properties.
  • Applications : Studied for weak cytotoxicity against cancer cell lines .

Biological Activity

Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, pharmacological interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N3C_7H_{13}N_3, with a molecular weight of approximately 139.2 g/mol. The compound features an imidazole ring, which is known for its diverse interactions with biological systems due to the presence of nitrogen atoms in the ring and the amine functionality. This configuration allows for potential applications in drug development and therapeutic interventions.

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. This compound is no exception. Research indicates that compounds containing imidazole rings often exhibit significant activity against various bacterial and fungal strains. For instance, similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Table 1: Antimicrobial Activity of Related Imidazole Compounds

Compound NameTarget OrganismsZone of Inhibition (mm)
2-(4-Methyl-1H-imidazol-1-yl)ethanamineMSSA, MRSA15
4-MethylimidazoleE. coli, K. pneumoniae12
This compoundP. aeruginosaTBD

The specific antimicrobial efficacy of this compound requires further investigation, particularly through in vitro studies to establish its minimum inhibitory concentration (MIC) against various pathogens.

Pharmacological Interactions

Understanding the pharmacodynamics of this compound is crucial for predicting its therapeutic potential. Interaction studies typically focus on binding affinity and mechanism of action with biological targets such as enzymes and receptors.

Mechanism of Action:
The imidazole moiety can interact with various biological macromolecules, potentially influencing enzyme activity or receptor binding. For example, compounds like this compound may inhibit enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects in conditions like infections or inflammation.

Case Studies

Several studies have highlighted the therapeutic potential of imidazole derivatives, providing insights into their biological activities:

  • Study on Antimicrobial Efficacy : A recent investigation into a series of imidazole derivatives revealed that modifications on the imidazole ring significantly impacted antimicrobial potency against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SARs), suggesting that specific substitutions could enhance efficacy .
  • Pharmacokinetic Profiles : Research on related compounds has demonstrated varying pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these profiles is essential for optimizing dosing regimens and improving therapeutic outcomes .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of imidazole derivatives in treating infections. These studies often reveal valuable data on the compound's bioavailability and therapeutic index compared to existing antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine, and how can reaction conditions be optimized?

  • Methodology : Utilize one-pot multicomponent reactions (e.g., Biginelli-type condensations) with ethyl acetoacetate, aldehydes, and thioureas to form imidazole intermediates. Purification via column chromatography or recrystallization is critical for isolating the target compound . Reaction optimization should include screening solvents (e.g., ethanol, DMF) and catalysts (e.g., HCl, acetic acid) to improve yields.
  • Validation : Confirm product identity using 1H^1H-NMR and 13C^{13}C-NMR to resolve peaks for the ethyl, methylimidazole, and amine groups. IR spectroscopy can validate secondary amine stretching (~3300 cm1^{-1}) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Protocol : Store the compound at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with HPLC purity analysis can predict shelf life .
  • Key Metrics : Monitor degradation products (e.g., imidazole ring cleavage or amine oxidation) using LC-MS.

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Analytical Suite :

  • Elemental Analysis : Verify empirical formula (e.g., C7_7H12_{12}N4_4) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives targeting specific biological activities?

  • Approach : Employ quantum chemical calculations (e.g., DFT) to model electronic properties (HOMO-LUMO gaps) and predict reactivity. Molecular docking (e.g., AutoDock Vina) can simulate binding to receptors (e.g., enzymes or GPCRs) .
  • Case Study : Analogous imidazole derivatives (e.g., triphenylamine-imidazole fluorophores) were optimized for fluorescence via substituent tuning .

Q. What strategies resolve contradictions in reported bioactivity data for imidazole-amine derivatives?

  • Data Reconciliation :

Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, buffer pH).

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Structure-Activity Modeling : Use QSAR to correlate substituent effects (e.g., electron-withdrawing groups on imidazole) with activity trends .

Q. How can researchers leverage combinatorial chemistry to explore structure-property relationships in this compound class?

  • Workflow :

Library Design : Vary substituents on the imidazole ring (e.g., nitro, fluoro) and amine sidechains.

High-Throughput Screening : Test libraries for properties like solubility (logP), thermal stability (DSC), or enzymatic inhibition .

Machine Learning : Train models on experimental data to predict untested analogs’ performance .

Safety and Compliance

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and weighing .
  • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.